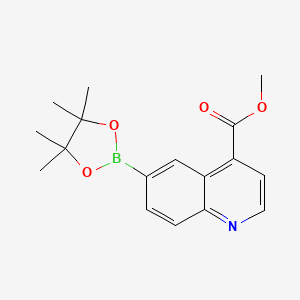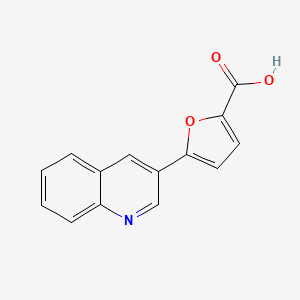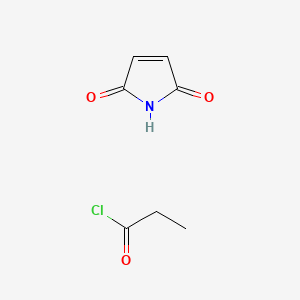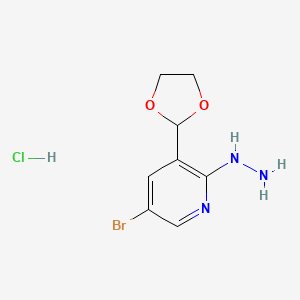![molecular formula C6H2Cl3N3 B13924171 1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13924171.png)
1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with triazine precursors in the presence of chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to modify its electronic properties.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- More complex fused heterocycles through cyclization.
Scientific Research Applications
Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a core structure in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities, used in the synthesis of kinase inhibitors and antiviral agents.
Pyrazolo[1,5-a][1,3,5]triazine: A related compound with a different ring fusion pattern, also investigated for its pharmacological properties.
Uniqueness: Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- is unique due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for the design of novel therapeutic agents with enhanced potency and selectivity.
Properties
Molecular Formula |
C6H2Cl3N3 |
|---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
1,4,8-trichloropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-11-6(12)9/h1-2H |
InChI Key |
TUFOPEBGMWMKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Cl)C(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
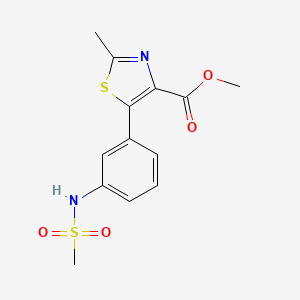
![5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B13924113.png)
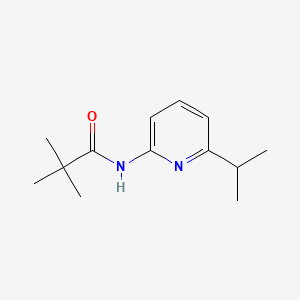
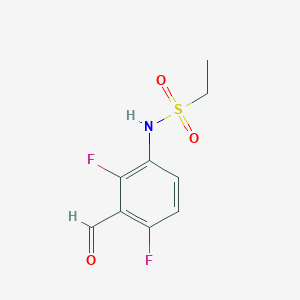

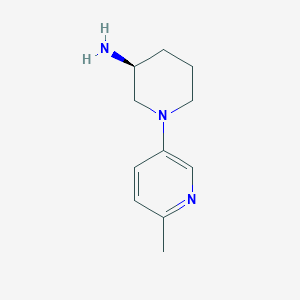
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
